molecular formula C18H19N3O5S2 B284080 2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide

2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide

Cat. No. B284080
M. Wt: 421.5 g/mol
InChI Key: GVLUEAOIGBPLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as DMBA and is synthesized through a complex process involving several chemical reactions. In

Mechanism of Action

The mechanism of action of DMBA is not fully understood. However, studies have shown that the compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DMBA has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Biochemical and physiological effects:
DMBA has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase II. DMBA has also been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

DMBA has several advantages for use in lab experiments. The compound is stable and can be easily synthesized, making it an ideal candidate for use in drug development and testing. However, DMBA also has some limitations, including its potential toxicity and the need for careful handling of the chemicals involved in its synthesis.

Future Directions

There are several future directions for the study of DMBA. One potential direction is the development of new cancer treatments based on the compound's anticancer properties. DMBA could also be studied for its potential use in the treatment of other diseases, including inflammatory diseases and oxidative stress-related diseases. Additionally, DMBA could be studied for its potential use in drug delivery systems and as a tool for studying the mechanisms of various diseases.
Conclusion:
In conclusion, DMBA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its anticancer properties and has been used in the development of new cancer treatments. DMBA has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has several advantages for use in lab experiments, including its stability and ease of synthesis, but also has some limitations, including its potential toxicity. There are several future directions for the study of DMBA, including the development of new cancer treatments and the study of the compound's potential use in drug delivery systems.

Synthesis Methods

The synthesis of DMBA involves several steps, including the condensation of 2-aminobenzothiazole with 3,4-dimethoxybenzaldehyde, followed by the reaction of the resulting compound with methylamine and then with sulfonyl chloride. The final step involves the reaction of the resulting compound with acetic anhydride to produce DMBA. The synthesis method is complex and requires careful handling of the chemicals involved.

Scientific Research Applications

DMBA has been extensively studied for its potential applications in scientific research. The compound has been shown to have anticancer properties and has been used in the development of new cancer treatments. DMBA has also been used in the study of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, DMBA has been used in the development of new drugs and has been studied for its potential use in drug delivery systems.

properties

Molecular Formula

C18H19N3O5S2

Molecular Weight

421.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C18H19N3O5S2/c1-19-28(23,24)12-5-6-13-16(10-12)27-18(20-13)21-17(22)9-11-4-7-14(25-2)15(8-11)26-3/h4-8,10,19H,9H2,1-3H3,(H,20,21,22)

InChI Key

GVLUEAOIGBPLCS-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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